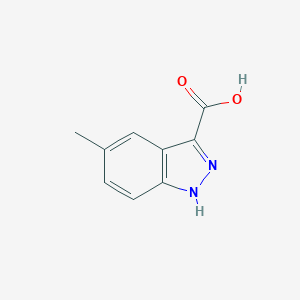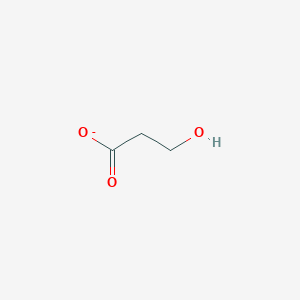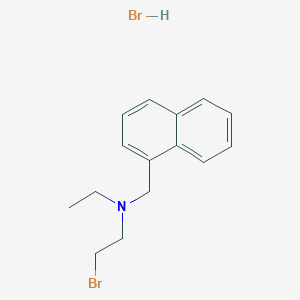
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide, also known as BroNEN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of naphthalenemethylamines, which are known for their ability to interact with various receptors in the brain and body. In
Wissenschaftliche Forschungsanwendungen
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been studied extensively for its potential applications in scientific research. It has been shown to interact with various receptors in the brain and body, including the dopamine transporter, sigma-1 receptor, and serotonin transporter. This makes N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is complex and not fully understood. It is believed to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and physiology.
Biochemische Und Physiologische Effekte
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. It has also been shown to decrease anxiety-like behavior in rats, suggesting an anxiolytic effect. Additionally, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic properties, which may be related to its interaction with the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has several advantages for use in lab experiments. It is highly soluble in water, making it easy to administer to animals. It also has a relatively long half-life, which allows for longer experimental durations. However, there are also limitations to its use. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a potent dopamine transporter inhibitor, which can lead to potential side effects such as hyperactivity and addiction. Additionally, its effects on other receptors such as the sigma-1 receptor are not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide. One area of interest is its potential therapeutic applications. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic and anxiolytic properties, which may make it a valuable tool for the treatment of various disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors in the brain and body. Finally, the development of new analogs of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a valuable tool for scientific research due to its ability to interact with various receptors in the brain and body. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. However, its use in lab experiments must be carefully considered due to its potential side effects and limitations. Future research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to new therapeutic applications and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide involves the reaction of N-ethyl-1-naphthalenemethylamine with hydrobromic acid and 2-bromoethanol. The resulting product is a white crystalline solid that is highly soluble in water. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
1214-27-3 |
|---|---|
Produktname |
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide |
Molekularformel |
C15H19Br2N |
Molekulargewicht |
373.13 g/mol |
IUPAC-Name |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C15H18BrN.BrH/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9H,2,10-12H2,1H3;1H |
InChI-Schlüssel |
XDNYSWDLKGCROT-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21.Br |
Kanonische SMILES |
CC[NH+](CCBr)CC1=CC=CC2=CC=CC=C21.[Br-] |
Verwandte CAS-Nummern |
1946-26-5 (Parent) |
Synonyme |
SY 28 SY 28, hydrobromide SY-28 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




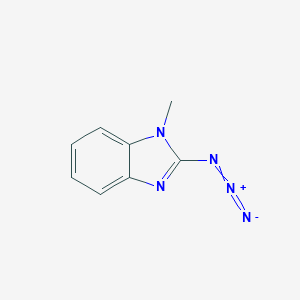
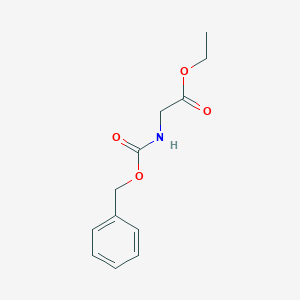
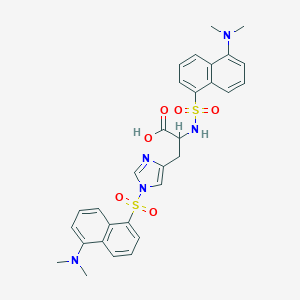
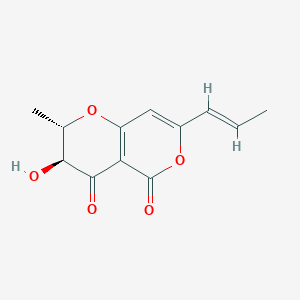
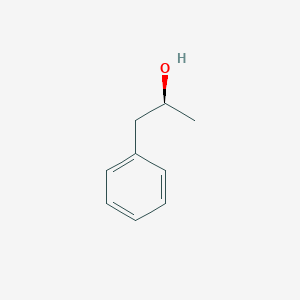
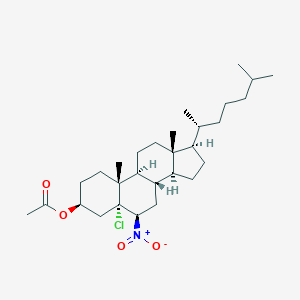
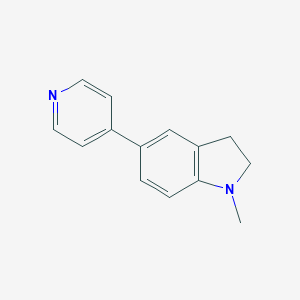

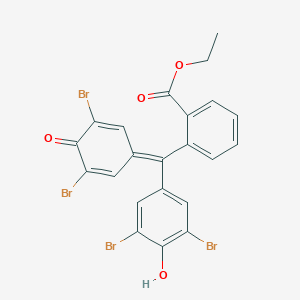
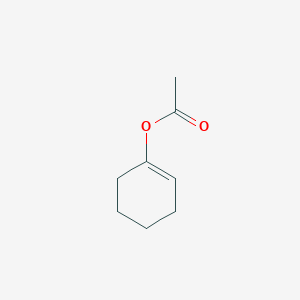
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
